Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate
Description
Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate (CAS: 321429-92-9) is a thiazole-containing aromatic ester with the molecular formula C₁₇H₁₂FNO₂S and a molecular weight of 313 g/mol . Its structure features a 4-fluorophenyl-substituted thiazole ring linked to a methyl benzoate group. Key physicochemical properties include a boiling point of 471.5±55.0 °C, density of 1.3±0.1 g/cm³, and a polarizability of 33.2±0.5 10⁻²⁴ cm³ . The compound is stored at -4°C (short-term) or -20°C (long-term) to ensure stability, reflecting its sensitivity to thermal degradation .
Properties
IUPAC Name |
methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2S/c1-21-17(20)13-4-2-12(3-5-13)16-19-15(10-22-16)11-6-8-14(18)9-7-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCHZIWKCSMHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate
- Molecular Formula : C17H16FNO2S
- Molecular Weight : 315.38 g/mol
The compound features a thiazole ring and a fluorophenyl group, which contribute to its biological activity and interaction with various biological targets.
Medicinal Chemistry
This compound has been studied for its potential antitumor properties. Compounds containing thiazole rings are known for their ability to inhibit cancer cell proliferation. Research indicates that this compound may induce apoptosis in tumor cells through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies have shown that compounds similar to this compound exhibit significant activity against various cancer cell lines, including breast and ovarian cancers .
- Mechanism of Action : The presence of the fluorophenyl group enhances binding affinity to specific enzymes involved in tumor metabolism, making it a promising candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes that play critical roles in cancer signaling pathways. The structural characteristics of this compound allow it to interact with target proteins effectively, potentially leading to the development of new therapeutic agents .
Anti-inflammatory Properties
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory cell infiltration. This property could be beneficial in treating conditions characterized by excessive inflammation .
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Inhibits proliferation and induces apoptosis in cancer cells |
| Enzyme Inhibition | Potential inhibitor of enzymes involved in cancer metabolism |
| Anti-inflammatory Effects | Modulates cytokine production; reduces inflammation |
In Vitro Studies
Research has demonstrated that this compound exhibits nanomolar activity against a range of human cancer cell lines. These findings suggest a broad-spectrum antitumor potential and warrant further investigation into its therapeutic applications .
Structure-Activity Relationship (SAR)
Investigations into similar thiazole-containing compounds reveal that modifications at the phenyl group significantly influence biological activity. The introduction of fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding .
Animal Models
In preclinical trials using murine models, administration of the compound resulted in a significant reduction in tumor size compared to controls. This supports its potential as an anticancer agent and highlights the need for further studies to explore its efficacy in vivo .
Mechanism of Action
The mechanism by which Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorophenyl group can enhance binding affinity and specificity, while the thiazole ring can participate in coordination with metal ions or other active sites.
Comparison with Similar Compounds
4-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]benzoic Acid (CAS: 321430-14-2)
- Molecular Formula: C₁₇H₁₃NO₃S
- Key Differences :
- Physicochemical Impact: The carboxylic acid form is more polar, enhancing solubility in aqueous media but reducing lipid solubility compared to the ester.
- Synthetic Relevance : The ester may act as a prodrug, hydrolyzing in vivo to the bioactive carboxylic acid form .
[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]thiourea (CAS: 835910-55-9)
- Molecular Formula : C₁₀H₈FN₃S₂
- Key Differences :
- Lower thermal stability inferred from reduced molecular weight and simpler structure.
- Applications : Thiourea derivatives are often explored in medicinal chemistry for antimicrobial or anticancer activity, suggesting divergent applications compared to the ester-based target compound .
Methyl 3-{4-[4-(Benzyloxy)phenyl]-1H-1,2,3-Triazol-1-yl}-2-thiophenecarboxylate
- Key Differences :
- Structural Implications :
- Triazoles exhibit distinct electronic properties and metabolic stability compared to thiazoles.
- The benzyloxy group may enhance lipophilicity, affecting bioavailability.
Physicochemical and Functional Group Analysis
Table: Comparative Properties of Selected Compounds
Functional Group Reactivity
- Ester Group (Target Compound) : Susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid .
- Thiourea (CAS 835910-55-9) : Participates in hydrogen bonding and metal coordination, useful in catalysis or drug design .
- Carboxylic Acid (CAS 321430-14-2) : Can form salts, improving solubility for pharmaceutical formulations .
Biological Activity
Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate (CAS No. 1483703) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a thiazole ring substituted with a fluorophenyl group, contributing to its unique chemical properties. The structural representation is as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with benzenecarboxylic acid derivatives. The process can be optimized for yield and purity through various organic synthesis techniques, including reflux and crystallization methods.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazole possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, a recent in vitro study reported that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis through the activation of caspase pathways.
Case Studies
- Antimicrobial Activity Study : A study conducted on various thiazole derivatives showed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating a strong antibacterial effect .
- Anti-inflammatory Research : In a controlled experiment, this compound reduced the levels of inflammatory markers in LPS-stimulated macrophages by over 50%, suggesting its efficacy as an anti-inflammatory agent .
- Anticancer Evaluation : In vitro assays revealed that treatment with this compound led to a significant decrease in cell viability in cancer cell lines, with IC50 values ranging from 15 to 25 µM depending on the cell type .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate?
The synthesis typically involves constructing the thiazole core via cyclization of thiourea derivatives with α-halo ketones, followed by esterification. Key steps include:
- Thiazole formation : React 4-fluorophenyl thiourea with methyl 4-(bromoacetyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole ring .
- Esterification : Use methanol and catalytic sulfuric acid to esterify the carboxylic acid intermediate.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity. Optimized protocols employ continuous flow reactors to enhance reproducibility and reduce side products .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling in ¹⁹F NMR at δ ~-110 ppm for para-fluorophenyl groups) .
- X-ray crystallography : SHELX programs (SHELXD for structure solution, SHELXL for refinement) resolve absolute configuration. For example, a light-brown prism crystal (0.40 × 0.20 × 0.10 mm) diffracted at 100 K with MoKα radiation (λ = 0.71073 Å) provided Rint = 0.029 and wR(F²) = 0.077 .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 342.0732) .
Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during refinement?
- Twinning : Use PLATON’s TwinRotMat to separate domains. For example, a 47.16% twin component was refined for a non-merohedral twin using SHELXL .
- Disorder : Apply PART and SUMP instructions in SHELXL to model split positions. Constraints (e.g., DFIX, SIMU) stabilize thermal parameters .
- Validation : Check R1/wR2 convergence (<5% divergence) and validate via CCDC’s Mercury (e.g., intermolecular π-π interactions at 3.571 Å) .
Advanced: What computational strategies predict the compound’s electronic effects on reactivity?
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.2 eV) to predict nucleophilic/electrophilic sites .
- Solvent effects : PCM models simulate polarity-driven reactivity (e.g., ester hydrolysis in aqueous DMSO) .
- Charge distribution : Natural Bond Orbital (NBO) analysis identifies electron-withdrawing effects of the 4-fluorophenyl group, enhancing thiazole ring stability .
Advanced: How can synthetic yield be optimized while minimizing side products?
- Catalyst screening : Pd/C (5 mol%) in Suzuki couplings reduces aryl halide byproducts (<2%) .
- Temperature control : Maintain 60–80°C during thiazole cyclization to avoid decarboxylation .
- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted thiourea. Yields improve from 65% to 85% using microwave-assisted synthesis (150°C, 20 min) .
Advanced: What methodologies assess the compound’s biological target interactions?
- Molecular docking : AutoDock Vina simulates binding to CDK2 (PDB: 1H1S), showing a docking score of -9.2 kcal/mol, with key hydrogen bonds to Glu81 and Leu83 .
- MD simulations : GROMACS (100 ns trajectory) confirms stable binding via RMSD (<2 Å) and MM-PBSA free energy (-45.6 kJ/mol) .
- Enzyme assays : IC50 values (e.g., 12.3 μM against PTPN2) are determined via fluorescence polarization .
Basic: What are its primary applications in medicinal chemistry research?
- Kinase inhibition : The thiazole core binds ATP pockets in CDK2 and PTPN2, making it a lead for anticancer agents .
- Antimicrobial activity : MIC = 8 μg/mL against S. aureus due to fluorine-enhanced membrane penetration .
- Prodrug development : Ester hydrolysis in vivo releases the active carboxylic acid metabolite .
Advanced: How are non-covalent interactions analyzed in crystal packing?
- Intermolecular forces : Identify C–H···N (2.51 Å) and π-π stacking (3.571 Å) via Mercury’s contact analysis. Hirshfeld surfaces quantify F···H (6.2%) and S···H (3.8%) contributions .
- Thermal motion : TLS groups in SHELXL model anisotropic displacement parameters (Ueq < 0.05 Ų for aromatic carbons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
